biphenyl-4,4'-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)
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Overview
Description
Biphenyl-4,4’-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) is a complex organic compound characterized by its biphenyl core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4,4’-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) typically involves a multi-step processThe final step involves the esterification with 3,5-dinitrobenzoic acid under specific reaction conditions such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4,4’-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may result in simpler biphenyl compounds .
Scientific Research Applications
Biphenyl-4,4’-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which biphenyl-4,4’-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cellular membranes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-diylbis(3-aryl-5-phenylformazans): Similar in structure but with different functional groups.
Biphenyl-4,4’-diylbis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) perchlorates: Another related compound with distinct chemical properties.
Uniqueness
Biphenyl-4,4’-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C40H24N6O12 |
---|---|
Molecular Weight |
780.6 g/mol |
IUPAC Name |
[4-[[4-[4-[[4-(3,5-dinitrobenzoyl)oxyphenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C40H24N6O12/c47-39(29-17-33(43(49)50)21-34(18-29)44(51)52)57-37-13-1-25(2-14-37)23-41-31-9-5-27(6-10-31)28-7-11-32(12-8-28)42-24-26-3-15-38(16-4-26)58-40(48)30-19-35(45(53)54)22-36(20-30)46(55)56/h1-24H |
InChI Key |
OIFBKVXIEQLTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C6=CC(=CC(=C6)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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